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molecular formula C6H5BrN2 B8291046 Benzenediazonium bromide CAS No. 71290-63-6

Benzenediazonium bromide

Cat. No. B8291046
M. Wt: 185.02 g/mol
InChI Key: GLJXLTCOXSLUCS-UHFFFAOYSA-M
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Patent
US03970454

Procedure details

Into a 4-liter three-neck flask, provided with a thermometer, a mechanical agitator, and a dropping funnel, one introduces 93 g of aniline (i.e. 1 mole), 500 ml of water and 425 g of 48% hydrobromic acid (i.e. 2.5 moles). To this mixture, maintained between 0°C and 4°C, one adds a solution of 70 g of sodium nitrite in 100 ml of water.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
425 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BrH:8].[N:9]([O-])=O.[Na+]>O>[Br-:8].[C:2]1([N+:1]#[N:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
425 g
Type
reactant
Smiles
Br
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 4-liter three-neck flask, provided with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
To this mixture, maintained between 0°C and 4°C

Outcomes

Product
Name
Type
Smiles
[Br-].C1(=CC=CC=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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